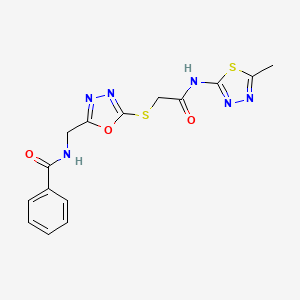

N-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

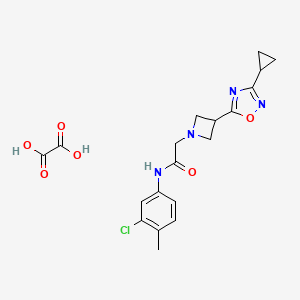

N-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as EFNB, is a chemical compound that has been widely studied for its potential therapeutic applications. EFNB belongs to the class of dihydropyridine derivatives, which have been extensively investigated due to their diverse biological activities.

Aplicaciones Científicas De Investigación

Met Kinase Inhibition

The compound is a potent and selective inhibitor of the Met kinase superfamily, as demonstrated by G. M. Schroeder et al. (2009) in their study. They found that analogs of this compound showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This compound, due to its in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, was advanced into phase I clinical trials (Schroeder et al., 2009).

Role in HIV Integrase Inhibition

Studies have also explored the role of similar compounds in inhibiting HIV integrase. For instance, E. Monteagudo et al. (2007) conducted extensive research using 19F-nuclear magnetic resonance (NMR) in a drug-discovery program, which helped in the selection of candidates for further development in HIV treatment. These studies involved the examination of early lead compounds and potent inhibitors in this series that are currently in phase III clinical trials (Monteagudo et al., 2007).

Imaging Probes for Brain Disorders

V. Kepe et al. (2006) utilized a derivative of this compound as a selective serotonin 1A (5-HT1A) molecular imaging probe. This was used in conjunction with positron emission tomography (PET) for quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in 5-HT1A receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients (Kepe et al., 2006).

Role in Orexin-1 Receptor Mechanisms

A study by L. Piccoli et al. (2012) explored the effects of a compound similar to N-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in modulating feeding, arousal, stress, and drug abuse. The study evaluated the role of Orexin-1 receptor (OX1R) mechanisms in compulsive food consumption and suggested that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Applications in Chemistry and Material Science

In the field of chemistry and material science, derivatives of this compound have been synthesized and characterized. For example, S. Hsiao et al. (1999) synthesized a new bis(ether-carboxylic acid) and developed a series of aromatic polyamides containing ether and bulky fluorenylidene groups, showcasing their potential in creating new materials with specific properties (Hsiao et al., 1999).

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3/c1-2-27-18-11-9-17(10-12-18)23-20(25)19-4-3-13-24(21(19)26)14-15-5-7-16(22)8-6-15/h3-13H,2,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLLDTULHAPIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

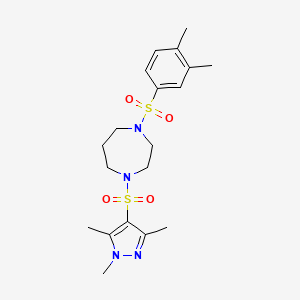

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)

![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

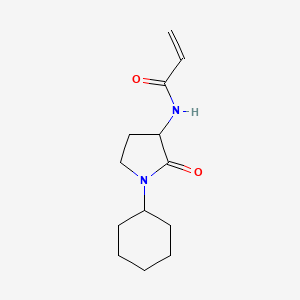

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)

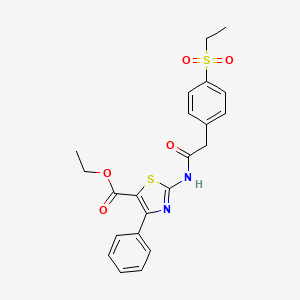

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)